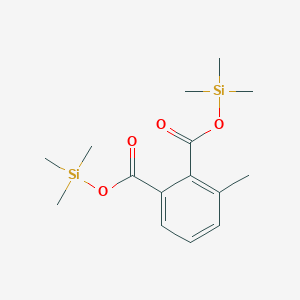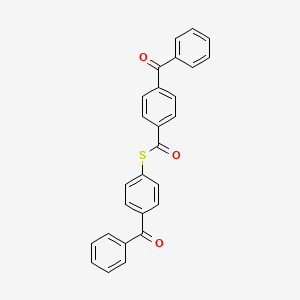![molecular formula C18H14F4Si2 B14301997 (1,2-Phenylene)bis[difluoro(phenyl)silane] CAS No. 125666-54-8](/img/structure/B14301997.png)
(1,2-Phenylene)bis[difluoro(phenyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Phenylene)bis[difluoro(phenyl)silane] is an organosilicon compound characterized by the presence of two difluorophenyl groups attached to a 1,2-phenylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[difluoro(phenyl)silane] typically involves the reaction of 1,2-dibromobenzene with difluorophenylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (1,2-Phenylene)bis[difluoro(phenyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Phenylene)bis[difluoro(phenyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon centers in the compound can undergo oxidation and reduction reactions, leading to the formation of different silicon-containing species.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts such as palladium or nickel. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylsilane derivatives, while oxidation reactions can produce silanols or siloxanes.
Aplicaciones Científicas De Investigación
(1,2-Phenylene)bis[difluoro(phenyl)silane] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and composites, due to its ability to form strong silicon-carbon bonds.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in bioactive materials.
Mecanismo De Acción
The mechanism by which (1,2-Phenylene)bis[difluoro(phenyl)silane] exerts its effects involves the interaction of its silicon centers with various molecular targets. The silicon atoms can form strong bonds with carbon, oxygen, and other elements, enabling the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which then undergo further transformations to yield the desired products.
Comparación Con Compuestos Similares
Similar Compounds
- (1,4-Phenylene)bis[difluoro(phenyl)silane]
- (1,3-Phenylene)bis[difluoro(phenyl)silane]
- (1,2-Phenylene)bis[trimethylsilyl]
Uniqueness
(1,2-Phenylene)bis[difluoro(phenyl)silane] is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
125666-54-8 |
|---|---|
Fórmula molecular |
C18H14F4Si2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
[2-[difluoro(phenyl)silyl]phenyl]-difluoro-phenylsilane |
InChI |
InChI=1S/C18H14F4Si2/c19-23(20,15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(21,22)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
QMHZOKJOAQLQJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2[Si](C3=CC=CC=C3)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


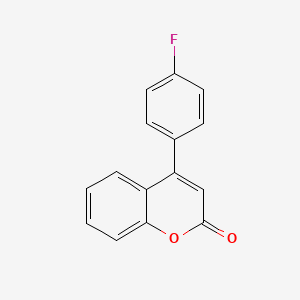
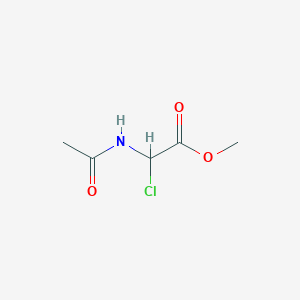

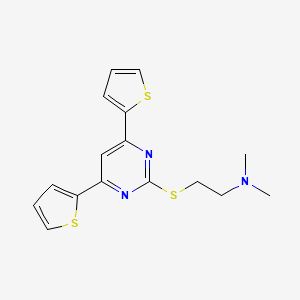


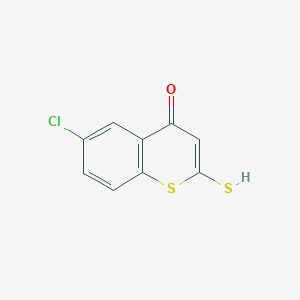
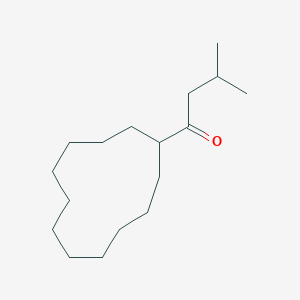
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)

![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
